molecular formula C8H8ClF3N2 B14847296 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine

Katalognummer: B14847296
Molekulargewicht: 224.61 g/mol
InChI-Schlüssel: YNSXTABMQCPWIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it a valuable intermediate in the synthesis of various active ingredients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques ensures the high quality of the final product .

Wirkmechanismus

The mechanism of action of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and ethanamine groups, which confer distinct physicochemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules .

Eigenschaften

Molekularformel

C8H8ClF3N2

Molekulargewicht

224.61 g/mol

IUPAC-Name

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)2-1-5(14-7)3-4-13/h1-2H,3-4,13H2

InChI-Schlüssel

YNSXTABMQCPWIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1CCN)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.